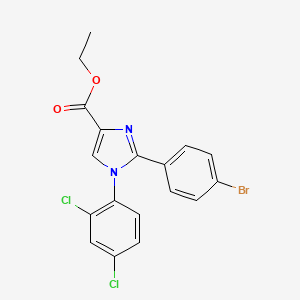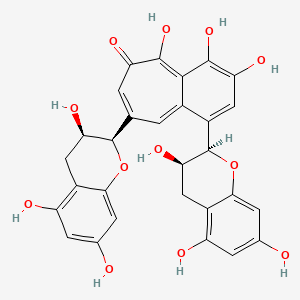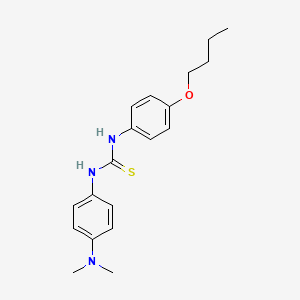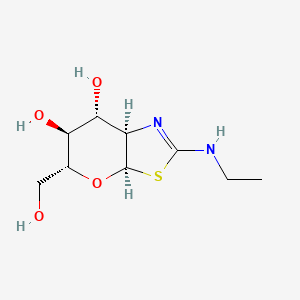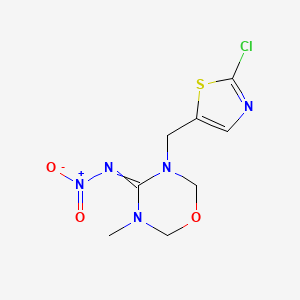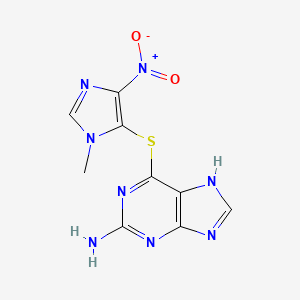
丁香醛腙
描述
科学研究应用
Syringaldazine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a chromogenic substrate for the detection and quantification of laccase and peroxidase enzyme activities .
- Employed in studies involving the oxidation mechanisms of phenolic compounds .
Biology:
- Utilized in the study of lignin degradation by fungi and bacteria, as it serves as an indicator of lignin-modifying enzyme activity .
- Applied in the investigation of oxidative stress and antioxidant activities in biological systems .
Medicine:
- Syringaldazine’s ability to undergo color change upon oxidation makes it useful in diagnostic assays for detecting oxidative enzymes in clinical samples .
Industry:
作用机制
Target of Action
Syringaldazine primarily targets laccase and peroxidase enzymes . These enzymes are secreted by various microorganisms, especially fungi and bacteria, and play a crucial role in the degradation of lignocellulose, a complex network of plant biomass components .
Mode of Action
Syringaldazine acts as a substrate for laccase and peroxidase enzymes . It is a dimer of two molecules of 2,6-dimethoxyphenol linked by an azide bridge . When treated with laccase enzyme, syringaldazine undergoes a color change from yellow to deep purple . This color change is due to the two-fold phenol dehydrogenation of syringaldazine and intramolecular pairing of the free radicals .
Biochemical Pathways
Syringaldazine is involved in the lignin degradation pathway . Lignin is a polyphenolic biopolymer found in plant cell walls and is the most abundant biopolymer on earth’s surface . The degradation of lignin by laccase and peroxidase enzymes, facilitated by syringaldazine, is a key step in the conversion of lignocellulose to biofuels .
Pharmacokinetics
It’s known that syringaldazine can be diluted in ethanol or a mixture of alcohols or dimethyl sulfoxide .
Result of Action
The action of syringaldazine results in the degradation of lignin, thereby facilitating the conversion of lignocellulose to biofuels . This is a significant step towards the development of sustainable and environment-friendly methods for biofuel production .
Action Environment
The efficacy and stability of syringaldazine’s action can be influenced by various environmental factors. For instance, the enzyme activity can be affected by factors such as carbon nitrogen ratio, total dissolved oxygen levels, presence of organic salts, optimal growth duration, light intensity, pH levels, and revolutions per minute (Rpm)
生化分析
Biochemical Properties
Syringaldazine is known to interact with laccase, a multicopper oxidase enzyme . The optimal pH and temperature for syringaldazine oxidation by laccase were found to be 7.0 and 75 °C, respectively . The enzyme activity was significantly enhanced by Cu 2+ and Mg 2+ but inhibited by Zn 2+ and Fe 2+ .
Cellular Effects
In the context of cellular effects, syringaldazine is known to be involved in the process of lignification, which is the formation of lignin in plant cell walls . Lignin provides structural strength to plant cells and is closely associated with other plant polysaccharides in the cell wall .
Molecular Mechanism
The molecular mechanism of syringaldazine involves its oxidation by laccase. This reaction is part of the larger process of lignin degradation, where laccase catalyzes the oxidation of a wide range of aromatic compounds . The oxidation of syringaldazine by laccase is a key step in this process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of syringaldazine can change over time. For instance, the syringaldazine test is an easy and simple method for determining the lignin-modifying enzymes secreted by a test fungus .
Metabolic Pathways
Syringaldazine is involved in the metabolic pathway of lignin degradation. In this pathway, laccase plays a crucial role by catalyzing the oxidation of syringaldazine . This process is part of the larger metabolic network involved in the breakdown and utilization of lignin .
Subcellular Localization
It is known that the oxidation of syringaldazine by laccase, a process central to lignin degradation, occurs in the cell wall . This suggests that syringaldazine may be localized to the cell wall, where lignin synthesis and degradation occur.
准备方法
Synthetic Routes and Reaction Conditions: Syringaldazine is synthesized through the reaction of syringaldehyde with hydrazine. The process involves the condensation of two molecules of syringaldehyde with one molecule of hydrazine, resulting in the formation of syringaldazine. The reaction is typically carried out in an organic solvent such as methanol or ethanol under reflux conditions .
Industrial Production Methods: Industrial production of syringaldazine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions: Syringaldazine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is its oxidation by laccase or peroxidase enzymes, which results in a color change from colorless to purple .
Common Reagents and Conditions:
Oxidation: Syringaldazine is oxidized by laccase or peroxidase in the presence of molecular oxygen or hydrogen peroxide, respectively.
Major Products Formed: The major product formed from the oxidation of syringaldazine is a purple-colored compound, which is used as an indicator in various enzymatic assays .
相似化合物的比较
Syringaldazine is unique in its ability to produce a distinct color change upon oxidation, which makes it a valuable tool in enzymatic assays. Similar compounds include:
Syringaldehyde: A precursor to syringaldazine, used in the synthesis of various aromatic compounds.
2,6-Dimethoxyphenol: Another phenolic compound used in enzymatic assays.
3,5-Dimethoxy-4-hydroxyphenylacetic acid: A related compound used in studies of phenolic oxidation.
Acetosyringanone: Used in the study of oxidative stress and antioxidant activities.
Syringaldazine stands out due to its specific application in detecting laccase and peroxidase activities, which is not as prominent in the other similar compounds .
属性
CAS 编号 |
14414-32-5 |
|---|---|
分子式 |
C18H20N2O6 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
4-[(Z)-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidenehydrazinylidene]methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C18H20N2O6/c1-23-13-5-11(6-14(24-2)17(13)21)9-19-20-10-12-7-15(25-3)18(22)16(8-12)26-4/h5-10,21-22H,1-4H3/b19-9-,20-10- |
InChI 键 |
YARKTHNUMGKMGS-QJUDHZBZSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C=NN=CC2=CC(=C(C(=C2)OC)O)OC |
手性 SMILES |
COC1=CC(=CC(=C1O)OC)/C=N\N=C/C2=CC(=C(C(=C2)OC)O)OC |
规范 SMILES |
COC1=CC(=CC(=C1O)OC)C=NN=CC2=CC(=C(C(=C2)OC)O)OC |
外观 |
Solid powder |
Key on ui other cas no. |
14414-32-5 |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Syringaldazine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 6-[(1R,2S,3R)-3-hydroxy-2-[(E,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1682773.png)
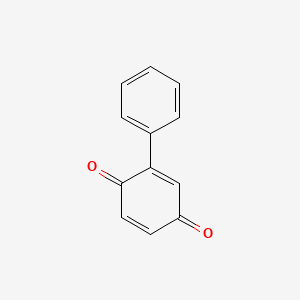
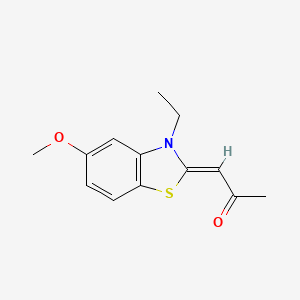
![4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol;hydrochloride](/img/structure/B1682777.png)
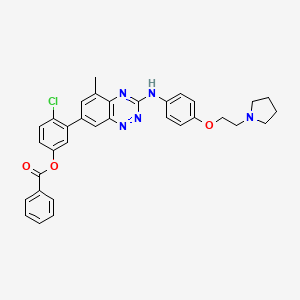
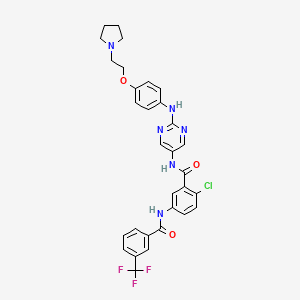
![ethyl 2-(furan-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1682781.png)
